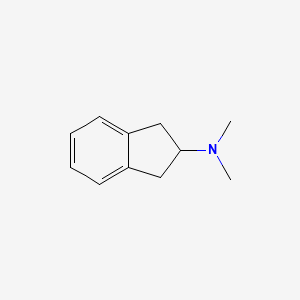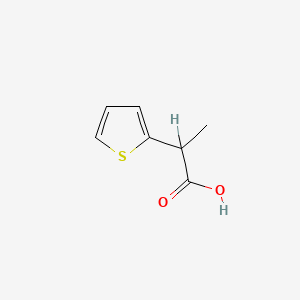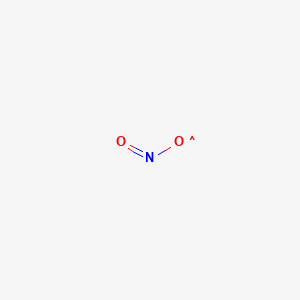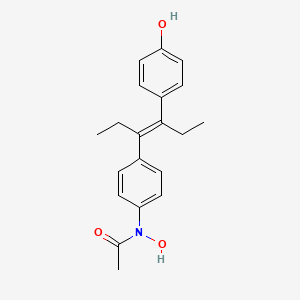
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenz(a)anthracene structure, making it a tetrahydrotetrol.
Métodos De Preparación
The synthesis of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene typically involves the hydrolysis of 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene This reaction is carried out under acidic conditions, which facilitates the opening of the epoxide ring and the subsequent formation of the tetrahydrotetrol
Análisis De Reacciones Químicas
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on biological systems. It is particularly relevant in cancer research, as it helps in understanding the mechanisms of carcinogenesis induced by benz(a)anthracene and related compounds . Additionally, it is used in studies involving the enzymatic processes that convert these hydrocarbons into their active or inactive forms.
Mecanismo De Acción
The mechanism of action of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene involves its interaction with cellular enzymes that metabolize polycyclic aromatic hydrocarbons. These enzymes, such as cytochrome P450, convert the compound into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that can cause mutations and initiate cancer development.
Comparación Con Compuestos Similares
Similar compounds to 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene include other tetrahydroxy derivatives of polycyclic aromatic hydrocarbons, such as 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene . These compounds share similar structural features and metabolic pathways but differ in their specific biological activities and carcinogenic potentials. The uniqueness of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene lies in its specific hydroxylation pattern and its role as a metabolite of benz(a)anthracene, which is a well-known environmental carcinogen .
Propiedades
Número CAS |
53760-22-8 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H |
Clave InChI |
SILCUWKIINXJQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Sinónimos |
8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene 8,9,10,11-THBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)











